1-(Pyrazin-2-yl)ethanamine

Description

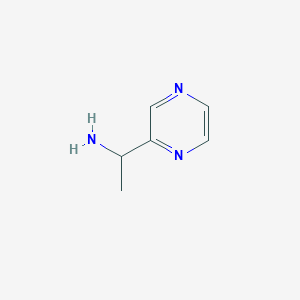

Structure

2D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGXIHLJMZQHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594359 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179323-60-5 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Pyrazin-2-yl)ethanamine

Abstract

1-(Pyrazin-2-yl)ethanamine [CAS No: 179323-60-5] is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and materials science.[1] The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs, imparting unique electronic properties and metabolic stability.[2][3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry. We will explore its physicochemical characteristics, spectroscopic signature, and synthetic applications, underscoring its utility as a versatile scaffold for generating novel molecular entities.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in pharmaceutical sciences.[5] Its presence in essential medicines like the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib, and the antiviral Favipiravir highlights its importance.[4] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic character of the ring, making it electron-deficient. This influences the molecule's reactivity, binding interactions with biological targets, and pharmacokinetic profile.[2] this compound serves as a key intermediate, providing a chiral primary amine handle for further elaboration, making it a compound of significant interest for building libraries of potential drug candidates.[1]

Molecular Structure and Physicochemical Properties

The key to harnessing this compound in a research setting is a thorough understanding of its fundamental physicochemical properties. These parameters govern its behavior in both reaction vessels and biological systems, influencing everything from solubility to target engagement.

Core Molecular Data

The foundational properties of this compound are summarized below. The boiling point indicates it is a liquid at room temperature, and its molecular weight is favorable for fragment-based drug design principles.[1]

| Property | Value | Reference |

| CAS Number | 179323-60-5 | [1][6] |

| Molecular Formula | C₆H₉N₃ | [1][6] |

| Molecular Weight | 123.16 g/mol | [1][6] |

| Boiling Point | 184-186 °C | [1] |

| Appearance | Colorless liquid | [1] |

Calculated Properties for Drug Development

Computational descriptors are essential for modern drug discovery, providing predictive insights into a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

| Property | Predicted Value | Significance in Drug Development |

| pKa (Strongest Basic) | 8.13 ± 0.40 | The pKa of the primary amine suggests it will be predominantly protonated at physiological pH (~7.4). This is critical for forming salt bridges with biological targets like kinases and influences aqueous solubility.[7] |

| XLogP3 | -0.5 | A negative LogP value indicates high hydrophilicity. While this aids solubility, formulation strategies or further derivatization may be required to enhance cell membrane permeability for intracellular targets.[8] |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | The TPSA is below the 90 Ų threshold often associated with good oral bioavailability. This value, combined with the low molecular weight, positions the molecule favorably within common drug-likeness rules.[9] |

Synthesis and Stereochemical Control

The synthesis of this compound is accessible through several established methods. The choice of synthetic route is often dictated by the need for scalability, stereochemical purity, and available starting materials.

Reductive Amination of 2-Acetylpyrazine

A widely used and straightforward method is the reductive amination of 2-acetylpyrazine.[10] This approach directly converts the ketone to the desired primary amine in a one-pot reaction. The mechanism involves the initial formation of an imine intermediate by reaction with an ammonia source (ammonium acetate), which is then reduced in situ by a hydride agent like sodium cyanoborohydride.

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures and represents a reliable method for laboratory-scale synthesis.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (approx. 25 mL per gram of ketone).

-

Addition of Reducing Agent: Stir the solution at room temperature until all solids have dissolved. Add sodium cyanoborohydride (0.7 eq) to the mixture in one portion.

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and basify the aqueous solution to a pH of ~13 using a concentrated sodium hydroxide solution.

-

Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[10] The product can be further purified by vacuum distillation if required.

Stereoselective Synthesis

As this compound is chiral, access to enantiomerically pure forms is critical for developing stereospecific drugs.

-

(R)-Enantiomer: Asymmetric hydrogenation of pyrazine-2-yl acrylamide substrates using chiral Ruthenium-BINAP catalysts can achieve high enantiomeric excess (up to 94% ee).[1] The bulky chiral ligand directs the hydrogenation to one face of the molecule.

-

(S)-Enantiomer: Enzymatic kinetic resolution provides an effective route to the (S)-amine. Lipases, such as Candida antarctica lipase B (CALB), selectively acylate the (R)-enantiomer from a racemic mixture, allowing the unreacted (S)-1-(Pyrazin-2-yl)ethanamine to be isolated with very high enantiomeric purity (>99% ee).[1]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical synthesis. The following data provides a reference for verifying the identity and purity of this compound.

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ ~8.5-8.6 ppm (3H, m) | The three protons on the electron-deficient pyrazine ring are significantly deshielded and appear far downfield. |

| Methine Proton (-CH) | δ ~4.2 ppm (1H, q) | The proton on the chiral carbon is adjacent to the pyrazine ring and the amine, leading to a downfield shift. It will appear as a quartet due to coupling with the methyl protons. | |

| Amine Protons (-NH₂) | δ ~1.5-2.5 ppm (2H, br s) | The chemical shift of amine protons is variable and concentration-dependent. The peak is often broad and will exchange with D₂O.[11] | |

| Methyl Protons (-CH₃) | δ ~1.4 ppm (3H, d) | The methyl protons are coupled to the methine proton, resulting in a doublet. | |

| ¹³C NMR | Aromatic Carbons | δ ~142-155 ppm | Carbons within the heterocyclic aromatic ring. |

| Methine Carbon (-CH) | δ ~50 ppm | The chiral carbon attached to the nitrogen and the pyrazine ring. | |

| Methyl Carbon (-CH₃) | δ ~25 ppm | The terminal methyl carbon. | |

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | The presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching vibrations.[11] |

| C-H Stretch (sp³) | ~2850-2950 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |

| C=N/C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| Mass Spectrometry | Molecular Ion Peak | m/z = 124 [M+H]⁺ | In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated species.[10] |

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its primary amine, which serves as a versatile nucleophilic handle for constructing a diverse range of derivatives.

Caption: Key derivatization pathways from the primary amine.

-

Amide Formation: The amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is one of the most common linkages in medicinal chemistry.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonamides, another important functional group in drug candidates.

-

Reductive Amination: The amine can be further alkylated by reacting it with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Applications in Medicinal Chemistry

This compound is not just a synthetic intermediate; it is a strategic starting point for compounds with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The pyrazine ring can mimic the adenine region of ATP, making it an effective scaffold for designing kinase inhibitors. The ethylamine side chain provides a vector to extend into other regions of the ATP binding pocket, enabling the modulation of potency and selectivity.[12]

-

CNS-Active Agents: The pyrazine core and the amine functionality are present in molecules that exhibit activity in the central nervous system.[1] The polarity and hydrogen bonding capacity of the molecule are key to its potential interactions with neurological receptors.

-

Antimicrobial Research: Pyrazinamide derivatives have been extensively studied for their anti-mycobacterial properties.[13][14] This scaffold continues to be explored for the development of new agents to combat infectious diseases.[1]

Conclusion

This compound is a high-value chemical entity characterized by its versatile reactivity and the inherent biological relevance of its pyrazine core. Its well-defined physicochemical and spectroscopic properties, coupled with accessible and stereocontrollable synthetic routes, make it an indispensable tool for researchers. From serving as a foundational element in fragment-based screening to being a key precursor for complex drug candidates, its potential in advancing medicinal chemistry and materials science is clear and significant.

References

- Ma, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.

- Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.

- ResearchGate. (2017). Design of pyrazinamide derivatives.

- PubChem. Acetylpyrazine. National Center for Biotechnology Information.

- ResearchGate. (2014). Synthesis of pyrazinamide analogues and their antitubercular bioactivity.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information.

- Houghtaling, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- PubChemLite. 1-(3-methylpyrazin-2-yl)ethan-1-amine.

- PubMed Central. (2023). Pyrazine derivative synthesis in a continuous-flow system....

- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system....

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors....

Sources

- 1. Buy this compound | 179323-60-5 [smolecule.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 179323-60-5 | this compound - Synblock [synblock.com]

- 7. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - 1-(3-methylpyrazin-2-yl)ethan-1-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. 1-PYRAZIN-2-YL-ETHYLAMINE | 179323-60-5 [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 1-(Pyrazin-2-yl)ethanamine: A Chiral Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with nitrogen-containing rings forming the backbone of a vast number of therapeutic agents. Among these, the pyrazine core is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical overview of 1-(Pyrazin-2-yl)ethanamine, a chiral primary amine that serves as a critical building block for the synthesis of complex, high-value molecules. Its structure combines the pharmacologically significant pyrazine ring with a chiral ethylamine side chain, offering a strategic entry point for introducing stereochemistry and a key vector for molecular elaboration. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's structure, synthesis, characterization, and strategic applications.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a pyrazine ring substituted at the 2-position with a 1-aminoethyl group. This substitution introduces a stereocenter, making the molecule chiral and of significant interest for asymmetric synthesis.

Chemical Structure

The structural representation of this compound highlights the fusion of an aromatic heterocycle with a chiral aliphatic amine.

Caption: 2D structure of this compound with the chiral center marked (*).

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 1-pyrazin-2-ylethanamine | [3] |

| CAS Number | 179323-60-5 | [3] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 184-186 °C | [3] |

| Canonical SMILES | CC(C1=NC=CN=C1)N | [3] |

| InChI Key | IIGXIHLJMZQHJY-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound can be approached through several routes. For applications in drug development, stereocontrolled synthesis is of paramount importance to isolate the desired enantiomer, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Synthetic Methodologies

General Synthesis: A common method for preparing pyrazine derivatives involves the reaction of a halogenated pyrazine with a suitable nucleophile. For this compound, this can be achieved through the reaction of 2-chloropyrazine with ethylamine.[3]

Asymmetric Synthesis: To produce enantiomerically pure forms, asymmetric synthesis is required. A highly effective method is the asymmetric hydrogenation of a precursor ketone or imine using a chiral catalyst. For instance, the (R)-enantiomer can be synthesized via the asymmetric hydrogenation of a pyrazine-2-yl acrylamide substrate. This reaction utilizes chiral ruthenium catalysts, such as those employing the BINAP ligand, which can achieve high enantiomeric excess (ee) values, often up to 94%.[3] The bulky chiral ligand directs the hydrogenation to one face of the substrate, ensuring the stereoselective formation of the desired product.

Caption: Workflow for the asymmetric synthesis of (R)-1-(Pyrazin-2-yl)ethanamine.

Analytical Characterization

Confirmation of the structure and assessment of purity are typically achieved using a combination of standard spectroscopic and chromatographic techniques.[3] While a public, verified spectrum for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the pyrazine ring protons, which would appear in the aromatic region (typically δ 8.0-9.0 ppm) as singlets or doublets depending on their positions. The methine proton (-CH) adjacent to the amine and the pyrazine ring would appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) would present as a doublet, coupled to the methine proton. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the four unique carbons of the pyrazinyl ring in the downfield region (δ 140-160 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The two carbons of the ethylamine side chain would appear in the aliphatic region, with the methine carbon being more downfield than the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretches for the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the pyrazine ring would be visible in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to 123.16.

Applications in Drug Discovery and Development

The pyrazine ring is a well-established pharmacophore, integral to the structure of many therapeutic agents. Its presence can influence a molecule's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[2][4] Pyrazine derivatives have been successfully developed for a wide range of diseases, including tuberculosis (Pyrazinamide), bacterial infections (Sulfametopyrazine), and cancer (as kinase inhibitors).[1][5][6]

This compound is a valuable intermediate precisely because it provides a direct route to incorporate this key heterocycle along with a chiral handle.

Key Strategic Advantages:

-

Chiral Pool Access: It provides a readily available source of chirality, which is essential for developing stereochemically defined drug candidates.

-

Scaffold for Elaboration: The primary amine is a versatile functional group that can be easily modified through reactions like amidation, alkylation, or reductive amination to build more complex molecular architectures.

-

Pharmacophore Introduction: It directly introduces the pyrazine moiety, which is known to engage with a variety of biological targets, often acting as a hydrogen bond acceptor.

Caption: Role of this compound as a versatile starting material.

Example Experimental Protocol: Asymmetric Synthesis

The following is a representative, field-proven protocol for the asymmetric synthesis of (R)-1-(Pyrazin-2-yl)ethanamine. This protocol is illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize (R)-1-(Pyrazin-2-yl)ethanamine from a pyrazinyl enamide precursor via catalytic asymmetric hydrogenation.

Materials:

-

N-(1-(pyrazin-2-yl)vinyl)acetamide (Substrate)

-

[Ru((R)-BINAP)(p-cymene)Cl]₂ (Catalyst)

-

Methanol (Anhydrous)

-

Hydrogen gas (High purity)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

-

High-pressure autoclave/reactor

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas (Argon or Nitrogen) to remove all oxygen.

-

Charging the Reactor: Under an inert atmosphere, charge the reactor with N-(1-(pyrazin-2-yl)vinyl)acetamide (1.0 eq) and the chiral ruthenium catalyst (0.005 eq, 0.5 mol%).

-

Solvent Addition: Add anhydrous methanol via cannula to the reactor to dissolve the reactants. The typical concentration is around 0.1-0.5 M.

-

Sealing and Purging: Seal the reactor securely. Purge the headspace with hydrogen gas three times to replace the inert atmosphere.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 bar). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

-

Causality Note: The combination of the chiral BINAP ligand and ruthenium creates a stereochemically defined environment. Hydrogen adds to the less sterically hindered face of the substrate-catalyst complex, leading to the formation of one enantiomer in excess.

-

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

-

Isolation: Concentrate the methanolic solution under reduced pressure. The resulting crude product (an acetamide) is then subjected to hydrolysis (e.g., with aqueous HCl) to cleave the acetyl protecting group, yielding the desired primary amine.

-

Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Purify the product using column chromatography on silica gel.

-

Validation: Characterize the final product by NMR and MS to confirm its identity and purity. Determine the enantiomeric excess using chiral HPLC.

-

Self-Validation Note: The protocol's success is validated by achieving both high chemical yield and high enantiomeric excess (>90%), confirmed by orthogonal analytical methods.

-

Conclusion

This compound stands out as a high-potential building block for pharmaceutical research and development. Its structure, which marries a privileged heterocyclic scaffold with a chiral center, provides an efficient tool for chemists to construct novel and stereochemically complex molecules. A thorough understanding of its synthesis, particularly asymmetric routes, and its chemical properties is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for enantiomerically pure compounds continues to grow, the strategic value of intermediates like this compound will undoubtedly increase.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 573013, 1-(Pyrazin-2-yl)ethan-1-ol. [Link]

- ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 )

- Royal Society of Chemistry.

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

- LookChem. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

- National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 1-(Pyrazin-2-yl)ethanamine (CAS Number: 179323-60-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-(Pyrazin-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science.

Introduction

This compound, with the CAS number 179323-60-5, is a pyrazine derivative featuring an ethylamine substituent.[1] The pyrazine ring is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals, making this compound a valuable building block for the synthesis of novel chemical entities.[2] Its bifunctional nature, possessing both a basic amine group and an aromatic pyrazine ring, imparts unique chemical reactivity and potential for diverse molecular interactions. This guide will delve into the known characteristics of this compound, offering a critical synthesis of available data for researchers and developers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 179323-60-5 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-Pyrazinyl)ethanamine, α-Methylpyrazinemethanamine | [3] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Physical Form | Colorless liquid | [2] |

| Boiling Point | 184-186 °C | [2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Diagram: Logical Relationship of Core Properties

Caption: Core identification and physical properties of this compound.

Synthesis and Characterization

Synthetic Route: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 2-acetylpyrazine.[1] This two-step, one-pot reaction offers a good yield and a straightforward workup procedure.

Diagram: Synthetic Workflow

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol:

-

Dissolve 2-acetylpyrazine (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

-

Add sodium cyanoborohydride (0.7 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and basify to a pH of 13 using sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.[1]

A reported yield for this procedure is approximately 75%.[1]

Spectroscopic Characterization

While publicly available spectra are limited, the structure of this compound allows for the prediction of its key spectroscopic features. Its purity and structure are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2]

-

Mass Spectrometry: Mass spectrometry analysis is expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 124, which has been experimentally confirmed.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the three protons on the pyrazine ring, a quartet for the methine proton, a doublet for the methyl protons, and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyrazine ring.

Safety and Handling

This compound is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical research.

Medicinal Chemistry

The pyrazine heterocycle is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[2] this compound can serve as a starting material for the synthesis of novel drug candidates.[2] The primary amine provides a reactive handle for the introduction of various functional groups and for coupling to other molecular scaffolds. It has been investigated for its potential as a beta3-adrenoceptor agonist.[1] Preliminary studies also suggest potential antimicrobial and central nervous system activities.[2]

Materials Science

The combination of an aromatic ring and an amine group suggests potential applications in the development of novel functional materials.[2] This compound could be explored as a monomer for the synthesis of polymers or as a ligand for the formation of metal-organic frameworks (MOFs) or catalysts.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has summarized its key physical and chemical properties, a reliable synthetic method, and its known applications. Further research into its biological activities and material properties is warranted to fully explore the potential of this compound.

References

- Smolecule. (2023, August 15). Buy this compound | 179323-60-5.

- ChemicalBook. (n.d.). 1-PYRAZIN-2-YL-ETHYLAMINE | 179323-60-5.

- Sigma-Aldrich. (n.d.). This compound | 179323-60-5.

- Synblock. (n.d.). CAS 179323-60-5 | this compound.

- ChemicalBook. (n.d.). 1-PYRAZIN-2-YL-ETHYLAMINE Synthesis.

- Sigma-Aldrich. (n.d.). This compound Safety Information.

- Smolecule. (2023, August 15). This compound Biological Activity.

- Smolecule. (2023, August 15). This compound Applications.

- Synblock. (n.d.). This compound Properties.

Sources

Unlocking the Therapeutic Potential of 1-(Pyrazin-2-yl)ethanamine: A Technical Guide for Pharmacological Evaluation

Executive Summary

The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1] This technical guide focuses on a specific, yet promising derivative, 1-(Pyrazin-2-yl)ethanamine, a compound poised for exploration in modern drug discovery programs. While direct, extensive research on this molecule is emerging, its structural alerts, coupled with the broad bioactivity of the pyrazine class, suggest a high probability of therapeutic relevance. Preliminary investigations point towards potential applications as a beta-3 adrenergic receptor agonist, an antimicrobial agent, and a modulator of central nervous system (CNS) targets.[2] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, scientifically-driven approach to systematically evaluate the pharmacological applications of this compound. We will delve into the rationale behind proposed therapeutic targeting, provide detailed, self-validating experimental protocols, and offer insights into data interpretation, thereby creating a comprehensive roadmap for its preclinical development.

Introduction: The Pyrazine Core and the Promise of this compound

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions. This structural motif is found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[2][3] The pyrazine ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.

This compound (CAS 179323-60-5), with the chemical formula C6H9N3, is a small molecule that features a pyrazine ring appended with an ethanamine side chain. Its synthesis is achievable through several established routes, including the reaction of 2-acetylpyrazine with ammonium acetate and a reducing agent. This structural simplicity belies a significant potential for complex biological interactions, making it an attractive candidate for focused pharmacological investigation.

This guide will systematically explore the most promising therapeutic avenues for this compound, beginning with its potential as a beta-3 adrenergic agonist and extending to its evaluation as a kinase inhibitor, an antimicrobial agent, and a CNS-active compound.

Primary Therapeutic Hypothesis: Beta-3 Adrenergic Receptor Agonism

A compelling initial hypothesis for the pharmacological action of this compound is its potential to act as a beta-3 adrenergic receptor (β3-AR) agonist. β3-ARs are predominantly expressed in adipose tissue and the urinary bladder, where their activation leads to the relaxation of the detrusor smooth muscle.[4] This mechanism is clinically validated for the treatment of overactive bladder (OAB).[4]

Mechanistic Rationale

The ethanamine side chain of this compound is a common structural feature in many adrenergic receptor ligands. The pyrazine ring, with its nitrogen atoms, can engage in key interactions within the receptor's binding pocket. Activation of β3-AR initiates a Gs-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] This pathway ultimately results in smooth muscle relaxation.

Signaling Pathway of Beta-3 Adrenergic Receptor Activation

Caption: Proposed signaling cascade for β3-AR activation by this compound.

Experimental Workflow for Evaluation as a β3-AR Agonist

A tiered approach, from in vitro validation to in vivo efficacy models, is recommended.

Objective: To determine the binding affinity and functional agonism of this compound at the human β3-AR.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Utilize a stable cell line expressing the human β3-adrenergic receptor, such as HEK293 or CHO cells.[5]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the diluted compound or a known β3-AR agonist (e.g., isoproterenol as a positive control) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Data Presentation:

| Compound | EC50 (nM) | Emax (% of Isoproterenol) |

| This compound | Experimental Value | Experimental Value |

| Isoproterenol (Control) | Literature Value | 100% |

Objective: To assess the effect of this compound on bladder function in a relevant animal model.

Experimental Protocol: Rat Model of Overactive Bladder

-

Animal Model: Utilize a validated rat model of OAB, which can be induced by methods such as bladder outlet obstruction or cyclophosphamide injection.

-

Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

-

Cystometry: Anesthetize the animals and perform cystometry to measure bladder parameters, including bladder capacity, voiding frequency, and non-voiding contractions.

-

Data Analysis: Compare the urodynamic parameters between vehicle-treated and compound-treated groups. A significant increase in bladder capacity and a decrease in voiding frequency would indicate potential efficacy.

Experimental Workflow for β3-AR Agonist Evaluation

Caption: A tiered approach for evaluating this compound as a β3-AR agonist.

Secondary Therapeutic Hypotheses: Expanding the Pharmacological Profile

The versatility of the pyrazine scaffold suggests that this compound may possess other valuable pharmacological activities. The following sections outline exploratory screening strategies in oncology, infectious diseases, and neurology.

Kinase Inhibition in Oncology

Many pyrazine-containing molecules are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]

Screening Strategy:

A tiered kinase screening approach is recommended:

-

Broad Panel Screening: Initially, screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases representing different families of the kinome.

-

Dose-Response Studies: For any "hits" identified in the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration).

-

Cellular Assays: For potent inhibitors, progress to cell-based assays to confirm target engagement and assess anti-proliferative effects in relevant cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

-

Reagents: Obtain the purified kinase of interest, a suitable substrate (peptide or protein), and ATP.

-

Assay Procedure:

-

In a 384-well plate, add the kinase and this compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate for a specified time at room temperature.

-

Add detection reagents (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled acceptor).

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

-

Data Analysis: A decrease in the FRET signal corresponds to kinase inhibition. Calculate the percent inhibition and determine the IC50 from the dose-response curve.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[9] The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.

Screening Strategy:

Evaluate the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.[6]

-

Inoculation and Incubation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |

| S. aureus | Experimental Value | Literature Value |

| E. coli | Experimental Value | Literature Value |

| Candida albicans | Experimental Value | Literature Value |

Central Nervous System (CNS) Activity

The potential for CNS activity is suggested by the structural similarity of the pyrazine core to various neurotransmitters and CNS-active drugs.[2]

Screening Strategy:

A primary screen against a panel of CNS receptors and transporters can provide initial insights into potential neuropharmacological effects. Subsequent in vivo behavioral models can then be employed to investigate specific activities like antidepressant or anxiolytic effects.

Experimental Protocol: In Vitro CNS Target Screening

-

Target Panel: Utilize a commercially available radioligand binding assay panel that includes key CNS targets such as serotonin, dopamine, and norepinephrine transporters and receptors.

-

Assay Procedure: The assay typically involves incubating cell membranes expressing the target of interest with a radiolabeled ligand and the test compound.

-

Data Analysis: A reduction in the binding of the radioligand indicates that the test compound is interacting with the target. The percent inhibition at a given concentration is determined.

In Vivo Follow-up (Example: Forced Swim Test for Antidepressant Activity)

-

Animal Model: Use mice or rats.

-

Procedure: Administer this compound or a control (vehicle or known antidepressant) and, after a set time, place the animal in a cylinder of water from which it cannot escape.

-

Measurement: Record the duration of immobility during the test period.

-

Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests a potential antidepressant-like effect.

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. Its pyrazine core, a privileged scaffold in medicinal chemistry, combined with preliminary evidence suggesting multiple potential bioactivities, warrants a thorough and systematic pharmacological evaluation. This guide has provided a comprehensive, albeit initial, framework for such an investigation, with a primary focus on its potential as a beta-3 adrenergic agonist. The proposed experimental workflows are designed to be robust and provide clear, interpretable data to support go/no-go decisions for further development.

The successful identification of a primary pharmacological mechanism will pave the way for lead optimization, where medicinal chemistry efforts can be directed to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising molecule to a clinically effective therapeutic is long and challenging, but a logical and scientifically rigorous approach, as outlined in this guide, provides the surest path to unlocking the full therapeutic potential of this compound.

References

- PubMed. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents.

- PubMed. (n.d.). Pharmacological activity and mechanism of pyrazines.

- PubMed. (n.d.). Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases.

- ResearchGate. (n.d.). β3-Adrenoceptor signaling and desensitization.

- PubMed Central. (n.d.). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes.

- Taylor & Francis Online. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.

- PubMed Central. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Cells Online. (n.d.). Beta-3 Adrenergic Receptor Cell Line.

- PubMed. (n.d.). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery.

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- opnMe. (n.d.). beta-3 adrenergic receptor agonist I BI-2800.

- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- Bentham Science. (n.d.). Identification of Novel β3-Adrenoceptor Agonists Using Energetic Analysis, Structure Based Pharmacophores and Virtual Screening.

- Dr. Oracle. (2025, April 30). How do beta-3 (beta 3) adrenergic receptor agonists work?.

Sources

- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. cells-online.com [cells-online.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-(Pyrazin-2-yl)ethanamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Ascendancy of the Pyrazine Scaffold

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of a diverse array of therapeutic agents.[3] Pyrazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4] Within this versatile chemical space, 1-(pyrazin-2-yl)ethanamine emerges as a particularly valuable chiral building block, offering a strategic entry point for the synthesis of complex and stereochemically defined drug candidates. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties and Stereochemistry: A Foundation for Design

This compound is a chiral primary amine with the molecular formula C₆H₉N₃. Its structure, featuring a pyrazine ring attached to an ethylamine moiety, provides a unique combination of aromaticity and basicity. The presence of a stereocenter at the α-carbon of the ethylamine side chain is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules is often enantiomer-dependent.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| CAS Number | 179323-60-5 | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 184-186 °C | [5] |

The pyrazine ring, being electron-deficient, influences the pKa of the amine group, rendering it a versatile nucleophile in a variety of chemical transformations. The stereochemistry of this compound is a critical consideration in drug design, as the (R)- and (S)-enantiomers can exhibit profoundly different binding affinities for their biological targets and distinct pharmacokinetic profiles.

Synthetic Strategies: Accessing Racemic and Enantiopure this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 2-acetylpyrazine. This method provides a straightforward route to the racemic amine, which can then be resolved to obtain the individual enantiomers.

Synthesis of Racemic this compound via Reductive Amination

This protocol details a one-pot reductive amination of 2-acetylpyrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq.) and ammonium acetate (10.0 eq.) in methanol.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (0.7 eq.) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the methanol under reduced pressure. Add water to the residue and basify the solution to a pH of approximately 13 with sodium hydroxide.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

Unlocking New Therapeutic Potential: A Guide to the Discovery and Synthesis of Novel Pyrazine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a versatile synthetic platform have cemented its importance in drug discovery.[3] Pyrazine derivatives are integral components of numerous FDA-approved drugs, natural products, and clinical candidates, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6] This guide provides a comprehensive overview of the modern strategies employed in the discovery of novel pyrazine-based therapeutic agents, from in-silico design to advanced synthetic methodologies. We will delve into the causality behind experimental choices, present self-validating protocols for key synthetic transformations, and explore the future landscape of pyrazine chemistry.

The Pyrazine Core: A Foundation for Pharmacological Innovation

Pyrazine (C₄H₄N₂) is a symmetrical, planar molecule with a resonance energy of 24.3 Kcal/mol.[4] The two nitrogen atoms are electron-withdrawing, which reduces the electron density on the carbon atoms and makes the ring system less basic (pKa 0.65) than pyridine.[4][6] This electron-deficient nature is fundamental to its chemical reactivity and its interactions with biological targets. In medicinal chemistry, the pyrazine moiety is often employed as a bioisostere for phenyl or other heterocyclic rings to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target engagement.[7][8][9] Its ability to form hydrogen bonds and participate in π-stacking and other non-covalent interactions makes it a highly effective pharmacophore.[3]

The therapeutic relevance of pyrazines is well-established, with several derivatives being essential medicines.[10] Notable examples include:

-

Pyrazinamide: A cornerstone drug for the treatment of tuberculosis.[11]

-

Bortezomib: A first-in-class proteasome inhibitor for treating multiple myeloma.[10]

-

Amiloride: A potassium-sparing diuretic.[10]

-

Favipiravir: An antiviral agent.[10]

The continued discovery of pyrazine-containing natural products with potent biological activities further fuels the exploration of this scaffold for novel drug development.[4][12]

Modern Strategies for the Discovery of Novel Pyrazine Derivatives

The discovery process for new pyrazine-based drugs has evolved significantly, integrating computational methods with established chemical strategies to accelerate the identification of promising lead compounds.

Computational and In-Silico Design

Computational chemistry provides a powerful toolkit for the rational design of novel pyrazine derivatives before committing to synthetic efforts.[13][14]

-

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD allows for the design of pyrazine ligands that fit precisely into the binding site. This approach was instrumental in developing selective Aurora A kinase inhibitors based on an imidazo[1,2-a]pyrazine scaffold.[15]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of pyrazine derivatives with their biological activity. By analyzing these relationships, researchers can predict the activity of virtual compounds and prioritize the synthesis of those with the highest potential.[16] Both multiple linear regression (MLR) and artificial neural network (ANN) models have been successfully applied to pyrazine derivatives.[17]

-

Virtual Screening: Large compound libraries, such as the ZINC database, can be computationally screened to identify pyrazine-containing molecules that are predicted to bind to a specific target, providing a rapid method for hit identification.[14]

Bioisosteric Replacement and Scaffold Hopping

The pyrazine ring is an excellent bioisostere for other aromatic systems. Replacing a phenyl or pyridine ring with a pyrazine can lead to significant improvements in a molecule's drug-like properties.[18] This strategy is used to:

-

Enhance Solubility: The nitrogen atoms can act as hydrogen bond acceptors, improving aqueous solubility.

-

Modulate Metabolism: The pyrazine ring can alter the metabolic profile of a compound, potentially blocking unwanted metabolism or improving pharmacokinetic properties.

-

Improve Target Binding: The unique electronic distribution of the pyrazine ring can lead to new, favorable interactions with the target protein.[3]

This approach has been successfully used in the optimization of Aurora kinase inhibitors, where replacing other heterocyclic systems with the imidazo[1,2-a]pyrazine core led to potent dual inhibitors.[8]

Natural Product Hybridization

A fruitful strategy involves synthesizing hybrid molecules that combine the pyrazine scaffold with a natural product.[4] This approach leverages the inherent biological activity and validated pharmacophore of the natural product while using the pyrazine moiety to enhance activity, improve physicochemical properties, or introduce new mechanisms of action.[5][6] For example, hybrids of pyrazine with cinnamic acid, piperlongumine, and resveratrol have shown potent anticancer and neuroprotective activities, often exceeding the potency of the parent compounds.[4]

Core Synthetic Methodologies: Building the Pyrazine Scaffold and Its Analogs

The synthesis of pyrazine derivatives can be broadly categorized into two approaches: the construction of the pyrazine ring itself and the functionalization of a pre-existing pyrazine core.

Classical Ring Synthesis

These methods remain valuable for their reliability and access to specific substitution patterns.

-

Gutknecht Pyrazine Synthesis (1879): This is one of the most common and versatile methods, involving the self-condensation of α-amino ketones, which are often generated in situ. The resulting dihydropyrazines are then oxidized (often by air) to the aromatic pyrazine.[12][19] The causality here is that the α-amino ketone possesses both the nucleophilic amine and the electrophilic ketone required for cyclization.

Diagram 1: The Gutknecht Pyrazine Synthesis Workflow

Caption: Workflow for the Gutknecht synthesis of pyrazines.

-

Condensation of 1,2-Diketones and 1,2-Diamines: This is arguably the most direct and classical route.[20] The primary challenge with this method is controlling the regioselectivity when using unsymmetrical diketones or diamines, which can lead to mixtures of products.[21]

Modern Synthetic Advancements

Modern organic synthesis has provided powerful tools to create highly functionalized and diverse pyrazine libraries.

-

Transition Metal-Catalyzed Cross-Coupling: This is the most important strategy for derivatizing a pre-formed pyrazine core.[22][23] Halogenated pyrazines (chloro-, bromo-, or iodopyrazines) are excellent substrates for a variety of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[24][25] These reactions allow for the precise installation of aryl, alkyl, and alkynyl groups, which is essential for systematic SAR studies. The choice of catalyst, ligand, and base is critical for achieving high yields, as the electron-deficient nature of the pyrazine ring can influence the catalytic cycle.[25]

Caption: Iterative workflow from target identification to candidate selection.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the pyrazine core and its substituents is crucial for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data gathered from synthesizing and testing focused libraries allows for the development of a robust SAR.

Table 1: Examples of Biologically Active Pyrazine Derivatives

| Compound Class | Example Structure/Name | Biological Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Anticancer | Cinnamic acid-pyrazine hybrid (Compound 15 ) | Neurovascular protection (HBMEC-2 cells) | EC₅₀ = 3.55 µM | |

| Anticancer | Chalcone-pyrazine hybrid (Compound 51 ) | Anticancer (MCF-7, A549, DU-145 cell lines) | IC₅₀ = 0.012, 0.045, 0.33 µM | |

| Anticancer | Imidazo[1,2-a]pyrazine (25k ) | Aurora A/B Kinase Inhibitor | IC₅₀ < 10 nM (Aurora A) | |

| Antitubercular | 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis (Mtb) | MIC < 1 - 6.25 µg/mL | |

| HAT Inhibitor | 1,4-pyrazine-containing inhibitor (29 ) | p300/CBP Histone Acetyltransferase | IC₅₀ = 1.4 µM |

The analysis of such data guides the next design cycle. For instance, if adding a lipophilic group at the 2-position increases potency but decreases solubility, the next iteration might involve adding a smaller lipophilic group or a polar group elsewhere on the scaffold to balance these properties.

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a remarkably versatile and productive platform for drug discovery. While classical synthetic methods provide a solid foundation, the future of the field lies in the adoption of more advanced and sustainable technologies. We anticipate growth in the following areas:

-

Flow Chemistry: The use of continuous flow reactors for pyrazine synthesis will enable better control over reaction parameters, improve safety, and facilitate large-scale production.

-

Biocatalysis: The use of enzymes for the synthesis and modification of pyrazine derivatives offers a green and highly selective alternative to traditional chemical methods.

-

Late-Stage Functionalization: Developing new methods for C-H functionalization on complex, drug-like pyrazine molecules will be crucial for rapidly exploring SAR in the final stages of a discovery program.

-

Artificial Intelligence: Integrating AI and machine learning with computational design and automated synthesis will further accelerate the discovery-synthesis-testing cycle, leading to the faster identification of clinical candidates.

By embracing these innovations, researchers and drug development professionals can continue to unlock the full therapeutic potential of novel pyrazine derivatives to address unmet medical needs.

References

- Zhang, L., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Wikipedia. (n.d.). Pyrazine.

- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.

- IISER Pune. (n.d.). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides.

- ResearchGate. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

- NIH National Library of Medicine. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

- PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.

- Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews.

- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- Semantic Scholar. (n.d.). Transition metal-catalyzed functionalization of pyrazines.

- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- MDPI. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis.

- ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines.

- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

- Semantic Scholar. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

- MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

- ACS Publications. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides.

- ResearchGate. (2018). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process.

- The Moeller Research Group, Washington University in St. Louis. (n.d.). Photoredox Catalysts: Synthesis of the Bipyrazine Ligand.

- Semantic Scholar. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.

- ResearchGate. (2017). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.

- MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.

- Bulletin of Pharmaceutical Research. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.

- ResearchGate. (2014). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.

- NIH National Library of Medicine. (2021). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis.

- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- PubMed. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.

- MDPI. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.

- PubMed. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP.

- ResearchGate. (2015). ChemInform Abstract: Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C-H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A.

- NIH National Library of Medicine. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2.

- PubMed. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist.

- PubMed. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.

- NIH National Library of Medicine. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Noveltr[4][12][20]iazino[2,3-c]quinazolines.

- ResearchGate. (n.d.). Structure–activity relationship (SAR) of pyrazole carbohydrazide hydrazine derivatives as anticancer agents.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 13. mdpi.com [mdpi.com]

- 14. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]

- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 19. Pyrazine - Wikipedia [en.wikipedia.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 22. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 24. [PDF] Transition metal-catalyzed functionalization of pyrazines. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Pyrazine-Based Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para-position, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse array of clinically significant therapeutics. Pyrazine-based compounds have demonstrated efficacy across multiple target classes, from enzymes and receptors to ion channels, leading to treatments for cancers, infectious diseases, and cardiovascular conditions.[2][3]

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel pyrazine-based inhibitors. As a senior application scientist, my focus is not merely on presenting a list of protocols, but on providing the strategic and causal reasoning behind the experimental choices. A well-designed MoA study is a self-validating system, where each experiment logically informs the next, building a robust and irrefutable mechanistic narrative.

The Core Strategy: A Multi-Pillar Approach to MoA Elucidation

A successful MoA study for any inhibitor, including those based on the pyrazine scaffold, rests on four pillars of investigation. This guide is structured around these pillars, providing a logical progression from identifying the molecular target to understanding the inhibitor's impact in a biological context.

Caption: The Four Pillars of Mechanism of Action (MoA) Elucidation.

Pillar 1: Target Identification and Validation

The first critical step is to identify the specific molecular target(s) of your pyrazine-based inhibitor. This is especially crucial when the inhibitor is discovered through phenotypic screening, where the initial observation is a change in cell behavior without a known target.[4][5]

Common Methodologies for Target Identification

The choice of methodology depends on the properties of the inhibitor and the available resources. The two main strategies are affinity-based and label-free methods.[6][7]

1. Affinity-Based Pull-Down Approaches:

This method involves chemically modifying the pyrazine inhibitor to act as "bait" to capture its binding partners from a cell lysate.[8]

-

Rationale: This is a direct approach to isolate proteins that physically interact with the inhibitor. The key is to modify the pyrazine core at a position that does not disrupt its biological activity.

-

Workflow Diagram:

Caption: Workflow for Affinity-Based Target Identification.

-

Detailed Protocol: Biotin-Tagged Affinity Purification

-

Probe Synthesis: Synthesize a derivative of the pyrazine inhibitor with a linker arm terminating in a biotin tag. The attachment point on the pyrazine scaffold should be chosen based on Structure-Activity Relationship (SAR) data to minimize disruption of binding.

-

Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the inhibitor.

-

Incubation: Incubate the biotinylated inhibitor with the cell lysate to allow for the formation of inhibitor-target complexes.

-

Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the inhibitor and any bound proteins to the beads.[8]

-

Washing: Perform a series of washes with decreasing salt concentrations to remove proteins that are non-specifically bound to the beads or the inhibitor.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

-

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a label-free method that relies on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Rationale: This approach is advantageous as it does not require chemical modification of the inhibitor and can be performed in intact cells, providing a more physiologically relevant context.

-

Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 2: Biochemical Characterization

Once a putative target is identified, the next step is to characterize the interaction between the pyrazine inhibitor and the purified target protein in a controlled, in vitro setting. This phase quantifies the inhibitor's potency and elucidates its mode of inhibition.

Case Study Application: Pyrazine-Based Kinase Inhibitors

Protein kinases are a common target for pyrazine-based drugs.[1][9][10][11] The following methodologies are standard for characterizing kinase inhibitors.

1. Determining Inhibitor Potency (IC50):

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

-

Rationale: To establish a quantitative measure of how effectively the inhibitor blocks the target's activity.

-

Protocol: In Vitro Kinase Assay

-

Assay Setup: In a microplate, combine the purified kinase, its specific substrate (peptide or protein), and ATP.[12]

-

Inhibitor Titration: Add the pyrazine-based inhibitor across a range of concentrations (e.g., 1 nM to 100 µM).

-

Reaction: Initiate the kinase reaction by adding a co-factor like magnesium chloride. Incubate for a predetermined time at an optimal temperature.

-

Detection: Quantify the kinase activity. Common methods include:

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Elucidating the Mechanism of Inhibition:

Enzyme kinetics studies are performed to determine how the inhibitor interacts with the enzyme and its substrate.[15]

-

Rationale: To understand if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (e.g., ATP for kinases). This is critical for lead optimization and predicting in vivo efficacy.[16]

-

Workflow Diagram:

Caption: Workflow for Enzyme Kinetic Studies.

-

Protocol: Steady-State Kinetics for ATP-Competitive Kinase Inhibitors

-